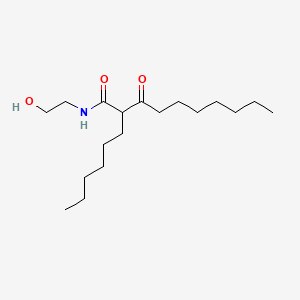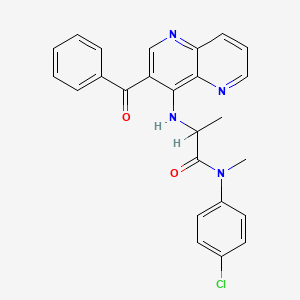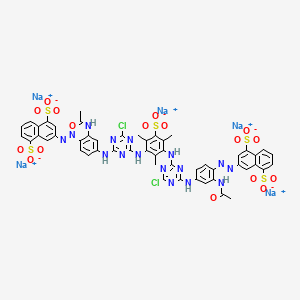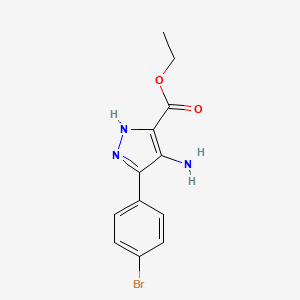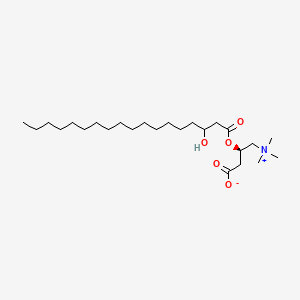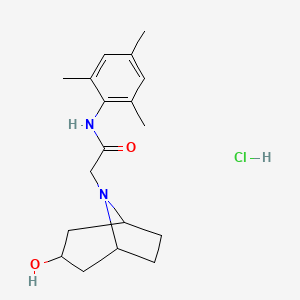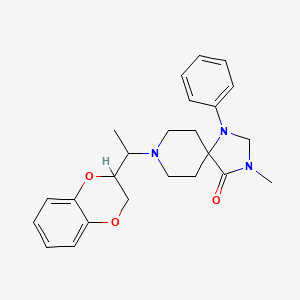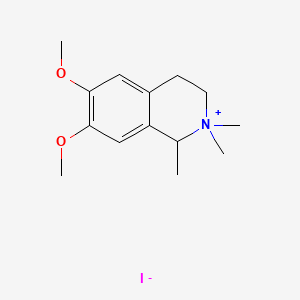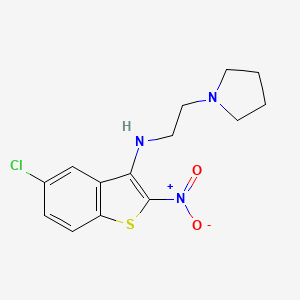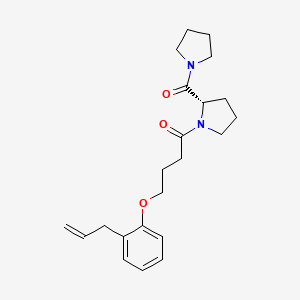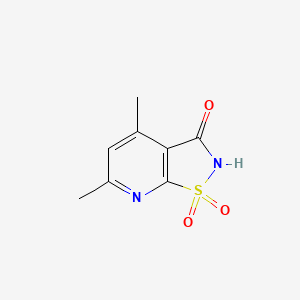
Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-, 1,1-dioxide is a heterocyclic compound that features a fused isothiazole and pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dimethyl-2-aminopyridine with sulfur dioxide and an oxidizing agent to form the desired isothiazolo-pyridine structure. The reaction is usually carried out in a solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Análisis De Reacciones Químicas
Types of Reactions
Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.
Aplicaciones Científicas De Investigación
Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-, 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-, 1,1-dioxide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparación Con Compuestos Similares
Similar Compounds
Isothiazolo(5,4-b)pyridin-3(2H)-one: Lacks the 4,6-dimethyl and 1,1-dioxide substituents.
4,6-Dimethylisothiazole: Contains the isothiazole ring but lacks the fused pyridine ring.
Pyridin-3(2H)-one: Contains the pyridine ring but lacks the isothiazole ring.
Uniqueness
Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-, 1,1-dioxide is unique due to the presence of both the isothiazole and pyridine rings, as well as the 4,6-dimethyl and 1,1-dioxide substituents
Propiedades
Número CAS |
108361-74-6 |
|---|---|
Fórmula molecular |
C8H8N2O3S |
Peso molecular |
212.23 g/mol |
Nombre IUPAC |
4,6-dimethyl-1,1-dioxo-[1,2]thiazolo[5,4-b]pyridin-3-one |
InChI |
InChI=1S/C8H8N2O3S/c1-4-3-5(2)9-8-6(4)7(11)10-14(8,12)13/h3H,1-2H3,(H,10,11) |
Clave InChI |
PXUHOFZMTYRIBX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1C(=O)NS2(=O)=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



